molecular formula C6H4Cl2N2O2 B13128892 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide

3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B13128892
M. Wt: 207.01 g/mol
InChI Key: AWAXNCKZFWHLSA-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C6H3Cl2N2O2 It belongs to the class of pyridine derivatives and is characterized by the presence of two chlorine atoms at positions 3 and 5, a keto group at position 6, and a carboxamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, such as N-oxides, using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (base or acid catalysts).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (H2O2, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide
  • 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide
  • 3,5-Dichloro-2,6-dioxo-1,6-dihydropyridine

Uniqueness

3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

3,5-dichloro-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)6(12)10-4(2)5(9)11/h1H,(H2,9,11)(H,10,12)

InChI Key

AWAXNCKZFWHLSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)C(=O)N)Cl

Origin of Product

United States

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